molecular formula C15H13N3O4S B5153114 2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol

2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol

Cat. No. B5153114
M. Wt: 331.3 g/mol
InChI Key: WYXCCDJTQMMJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The purpose of

Mechanism of Action

The mechanism of action of 2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol has been studied in various research studies. It has been suggested that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. It also inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol exhibits various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in DNA repair. It also affects the levels of certain proteins involved in cell cycle regulation. Additionally, it has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol in lab experiments is its potential as an anticancer agent. It exhibits cytotoxicity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and to assess its potential side effects.

Future Directions

There are several potential future directions for research on 2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol. One direction is to further explore its potential as an anticancer agent and to determine its efficacy in vivo. Another direction is to study its potential as an antimicrobial agent and to assess its effectiveness against various bacterial and fungal infections. Additionally, further studies are needed to explore its potential as an anti-inflammatory and neuroprotective agent. Finally, more research is needed to determine the optimal dosage and to assess its potential side effects.
In conclusion, 2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to determine its optimal applications.

Synthesis Methods

The synthesis of 2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol has been reported in various studies. One of the most commonly used methods is the reaction of 2-hydroxy-5-nitrobenzaldehyde with thiosemicarbazide in the presence of a base, followed by the reaction with 2-hydroxybenzaldehyde under acidic conditions. The product obtained is then reduced to obtain the final compound. Other methods include the reaction of 2-hydroxy-5-nitrobenzaldehyde with thiosemicarbazide in the presence of a catalyst and the reaction of 2-hydroxy-5-nitrobenzaldehyde with thiosemicarbazide followed by the reaction with 2-hydroxyacetophenone under acidic conditions.

Scientific Research Applications

2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Other potential applications include its use as an antimicrobial agent, an anti-inflammatory agent, and a neuroprotective agent.

properties

IUPAC Name

2-[2-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-13-7-6-9(18(20)21)8-11(13)15-17-16-14(23-15)10-4-2-3-5-12(10)19/h2-8,15,17,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXCCDJTQMMJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2NN=C(S2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2-Methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol

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